(S,R)-trans-Clopidogrel-MP Derivative is a significant compound in the field of medicinal chemistry, primarily known for its role as an antiplatelet agent. This derivative is closely related to clopidogrel, a widely used prodrug that inhibits platelet aggregation, thereby reducing the risk of thrombotic events such as myocardial infarction and stroke. The compound is classified under organic compounds, specifically as an alpha amino acid ester, which highlights its structural characteristics and functional properties.
The (S,R)-trans-Clopidogrel-MP Derivative is derived from clopidogrel, which is metabolized in the body to form active metabolites that exert pharmacological effects. Clopidogrel itself belongs to the class of thienopyridines, a subclass of antiplatelet agents that act by irreversibly binding to the P2Y12 receptor on platelets. The classification of this derivative falls under various categories, including antiplatelet agents and blood and blood-forming organs, reflecting its therapeutic applications in vascular diseases .
The synthesis of (S,R)-trans-Clopidogrel-MP Derivative typically involves multi-step chemical reactions that convert clopidogrel into its active metabolite forms. A notable method includes the use of biocatalysis, where enzymes such as cytochrome P450 are employed to facilitate the conversion of clopidogrel into its thiol-containing active metabolites. This process can yield a mixture of stereoisomers, which are crucial for the pharmacological activity of the compound .
The molecular structure of (S,R)-trans-Clopidogrel-MP Derivative can be represented by its molecular formula with a molecular weight of approximately 508.01 g/mol. The structure includes a chiral center that contributes to its stereochemical properties, which are essential for its biological activity.
(S,R)-trans-Clopidogrel-MP Derivative undergoes several chemical reactions during its metabolic activation. These include oxidation reactions that convert clopidogrel into various thiol-containing metabolites. The formation of mixed disulfide derivatives has also been studied extensively, revealing their reactivity and potential antiplatelet activity.
The reactivity of these derivatives is influenced by their stereochemistry. For example, studies have shown that different thiol reductants can affect the formation rates of active metabolites significantly. The reaction conditions, such as pH and temperature, play crucial roles in determining the efficiency and outcome of these transformations .
The mechanism by which (S,R)-trans-Clopidogrel-MP Derivative exerts its effects involves irreversible binding to the P2Y12 receptor on platelets. This binding prevents adenosine diphosphate from activating the glycoprotein IIb/IIIa complex, thereby inhibiting platelet aggregation.
The activation process typically consists of two main steps:
(S,R)-trans-Clopidogrel-MP Derivative exhibits specific physical properties such as solubility in various solvents and stability under different environmental conditions. The compound's melting point and boiling point are critical parameters for its handling in laboratory settings.
Chemically, this derivative is characterized by its reactivity towards thiols and other nucleophiles due to the presence of electrophilic centers within its structure. Its stability can be influenced by factors such as pH and temperature, which are essential considerations during synthesis and storage .
(S,R)-trans-Clopidogrel-MP Derivative has significant applications in scientific research and clinical settings:
The stereoselective synthesis of clopidogrel derivatives remains a significant challenge in medicinal chemistry due to the therapeutic reliance on specific configurations. The (S,R)-trans-Clopidogrel-MP derivative (methyl (2r)-2-(2-chlorophenyl)-2-(6,7-dihydro-4h-thieno[3,2-c]pyridin-5-yl)acetate stabilized with 3'-methoxyacetophenone) serves as a crucial analytical reference standard for monitoring the active metabolite of clopidogrel in clinical studies [2] [5]. This derivative enables precise quantification of the unstable thiol-containing active metabolite (H4) through LC-MS/MS analysis after derivatization, providing essential pharmacokinetic data [3] [4].
The thioenol intermediate represents a critical structural motif in clopidogrel metabolite chemistry, particularly in the context of hydrogen sulfide (H₂S) release. Bioactivation of clopidogrel generates the metabolite M15, which contains a reactive thioenol substructure that spontaneously tautomerizes to a thioketone followed by hydrolysis to release H₂S—a process confirmed through methylene blue assays showing stoichiometric release [3]. This metabolic pathway establishes clopidogrel as a clinical H₂S donor, with significant implications for cardiovascular regulation [3].
Synthetic access to thioenol derivatives exploits their inherent tautomeric equilibrium for stereochemical control. The labile nature of these compounds necessitates stabilization strategies for practical use, exemplified by the development of the MP-derivatized form (CAS 1430373-10-6). This derivative exhibits sufficient stability for analytical applications while retaining the essential stereochemical integrity of the active metabolite [2] [5]. Model studies confirm that thioenol derivatives serve as controllable promoieties installable on enolizable ketone scaffolds, enabling flexible H₂S donor design [3]. The synthetic versatility of thioenols is further demonstrated by radical addition approaches to thiol-modified phenol derivatives, though these applications primarily target polymer chemistry rather than pharmaceutical synthesis [8].
Table 1: Key Thioenol-Based Derivatives in Clopidogrel Metabolism
Compound | Structure | Role in Metabolism | Detection Method |
---|---|---|---|
M15 Metabolite | Thioenol-containing endo isomer | Direct H₂S precursor via hydrolysis | UPLC-MS/MS after derivatization |
(S,R)-trans-Clopidogrel-MP | 3'-Methoxyacetophenone derivative | Stabilized analytical standard for M15 detection | LC-MS/MS comparison |
M18 | Desulfurized ketone product | H₂S-released metabolite detected in human plasma | UPLC-MS/MS |
The undesired R-enantiomer generated during clopidogrel production presents both economic and purification challenges. Efficient racemization of R(-)-clopidogrel enables enantiomeric recycling, significantly improving process sustainability. Patent literature details a method using powdered anhydrous bases (e.g., potassium carbonate, sodium methoxide) in alcoholic or ketonic solvents (methanol, acetone, ethyl acetate) at 0-45°C to effect racemization [7] [10]. This approach converts the R-enantiomer into a racemic mixture with specific optical rotation between -1° to +1°, which can be subsequently re-resolved [10].
The recycling efficiency of this process is enhanced by direct utilization of mother liquors enriched with the R(-)-enantiomer from prior resolution steps. After concentration to a syrupy mass, treatment with powdered base achieves near-complete racemization, followed by extraction into suitable organic solvents [10]. This strategy demonstrates exceptional atom economy by minimizing wastage of the therapeutically inactive enantiomer. The regenerated racemate undergoes chiral resolution using auxiliaries such as di-p-toluyl-D-tartaric acid to recover the desired S(+)-enantiomer, enabling overall yields exceeding 80% for the resolution-racemization cycle [10].
Table 2: Racemization Conditions for R(-)-Clopidogrel Recycling
Base Catalyst | Solvent System | Temperature Range | Reaction Outcome | Optical Rotation |
---|---|---|---|---|
Powdered K₂CO₃ | Methanol | 25-35°C | Complete racemization in 4-6 hours | -0.2° to +0.3° |
Sodium methoxide | Ethanol | 30-45°C | Rapid racemization (<2 hours) | -0.5° to +0.5° |
Potassium t-butoxide | Acetone | 0-10°C | Controlled racemization | -0.8° to +0.7° |
Sodium hydride | THF | 20-25°C | Moderate reaction rate | -1.0° to +1.0° |
Stereochemical fidelity in the (S,R)-trans-Clopidogrel-MP derivative demands precise chiral control methodologies. Oxazolidinone auxiliaries—particularly those derived from Evans' work—provide exceptional diastereofacial control during α-alkylation and aldol reactions critical for constructing the thienopyridine core . The auxiliary's steric bulk directs enolate geometry formation, preferentially generating the (Z)-enolate that undergoes stereoselective alkylation with activated electrophiles like benzylic halides . This approach establishes the C7 stereocenter with documented diastereomeric excess (de) values exceeding 90% in model systems [4].
Camphorsultam (Oppolzer's sultam) offers complementary stereocontrol, demonstrating superior (2S,3R)-selectivity compared to oxazolidinones in oxazoline ring formation relevant to clopidogrel analogs . Its rigid bicyclic framework enforces topological constraints during Michael additions and Claisen rearrangements, achieving up to 72% yield with controlled quaternary center formation . Binaphthol (BINOL)-based auxiliaries provide axial chirality for asymmetric C-P coupling processes, though their application to clopidogrel derivatives remains exploratory .
For direct resolution, chiral acids like di-p-toluyl-D-tartaric acid form diastereomeric salts with clopidogrel free base. These salts exhibit differential solubility, enabling crystallographic separation of the S(+)-enantiomer with >99.9% HPLC purity after salt cleavage [10]. Similarly, (S)-camphor-10-sulfonic acid achieves efficient resolution but requires careful control of crystallization kinetics to prevent co-precipitation [7] [10].
Table 3: Chiral Auxiliaries for Stereocontrol in Clopidogrel Synthesis
Chiral Auxiliary | Mechanism of Action | Key Transformation | Stereoselectivity |
---|---|---|---|
Evans oxazolidinone | Enolate face shielding | Asymmetric alkylation | >90% de |
Oppolzer's camphorsultam | Bicyclic steric constraints | Michael addition | High (2S,3R) selectivity |
Di-p-toluyl-D-tartaric acid | Diastereomeric salt crystallization | Enantiomeric resolution | >99.9% ee |
(S)-Camphor-10-sulfonic acid | Acid-base diastereomer formation | Direct resolution | >99.5% ee |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: